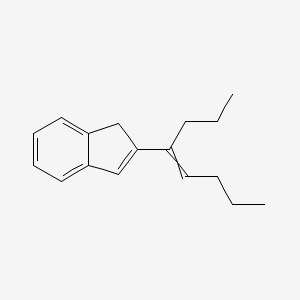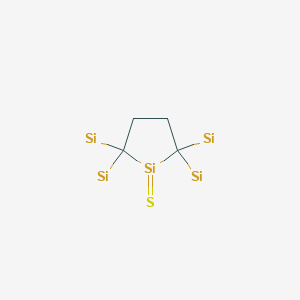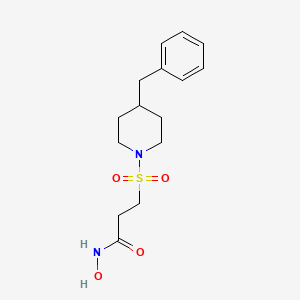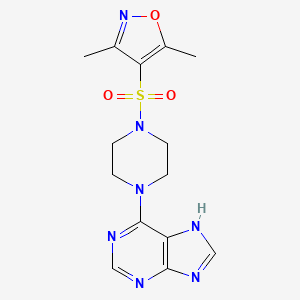![molecular formula C19H21NO2 B12618192 Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate CAS No. 920312-81-8](/img/structure/B12618192.png)
Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate typically involves the reaction of ethyl acetoacetate with benzaldehyde and aniline under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an amination step. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are critical in various biological pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity.
Comparison with Similar Compounds
Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate can be compared with similar compounds such as:
Ethyl 3-amino-3-phenylpropanoate: Similar in structure but lacks the phenylethyl group.
Ethyl 3-phenylpropanoate: Lacks the amino group, making it less reactive in certain biological contexts.
Ethyl cinnamate: Contains a similar ester group but differs in the position and type of substituents. These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Properties
CAS No. |
920312-81-8 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
ethyl 3-phenyl-3-(1-phenylethylamino)prop-2-enoate |
InChI |
InChI=1S/C19H21NO2/c1-3-22-19(21)14-18(17-12-8-5-9-13-17)20-15(2)16-10-6-4-7-11-16/h4-15,20H,3H2,1-2H3 |
InChI Key |
JLIDNOUBPJIZMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]azepane](/img/structure/B12618122.png)
![Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl-](/img/structure/B12618126.png)
![(5'E)-2-(4-fluorophenyl)-5'-[(4-fluorophenyl)methylidene]-8a-hydroxyspiro[4,4a,5,6,7,8-hexahydro-2H-chromene-3,2'-cyclopentane]-1'-one](/img/structure/B12618140.png)


![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide](/img/structure/B12618154.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12618157.png)
![3,3'-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12618159.png)
![6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione](/img/structure/B12618160.png)
![N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B12618172.png)



